molecular formula C9H8ClN5 B14151555 5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole CAS No. 954226-61-0

5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Cat. No.: B14151555
CAS No.: 954226-61-0
M. Wt: 221.64 g/mol
InChI Key: QYSROWKDORYYAC-UHFFFAOYSA-N
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Description

5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its combined pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

954226-61-0

Molecular Formula

C9H8ClN5

Molecular Weight

221.64 g/mol

IUPAC Name

5-(2-chloropyrimidin-4-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C9H8ClN5/c10-9-11-2-1-8(13-9)15-4-6-3-12-14-7(6)5-15/h1-3H,4-5H2,(H,12,14)

InChI Key

QYSROWKDORYYAC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=NC(=NC=C3)Cl)NN=C2

Origin of Product

United States

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